Kinase Inhibitor Scaffold Privilege: Benzotriazinone Core vs. Non-Benzotriazine Heterocycles
The 4-oxo-1,2,3-benzotriazine core is explicitly claimed in multiple kinase inhibitor patents (Src, Tie-2, KDR) and is structurally distinct from the more common quinazoline or pyrimidine hinge-binding scaffolds [1]. Patent US 7,652,051 B2 demonstrates that benzotriazine compounds of Formula I inhibit c-Src kinase with IC₅₀ values in the sub-micromolar range, while the benzotriazinone N3 substitution and acetamide linker length are critical determinants of potency [1]. The target compound's specific N3-acetamide linkage to a 1-isopropylindole places it within the claimed genus, though direct IC₅₀ data for this exact compound has not been published in the peer-reviewed literature.
| Evidence Dimension | Src kinase inhibitory potential of benzotriazine scaffold vs. non-benzotriazine heterocycles |
|---|---|
| Target Compound Data | 4-Oxo-1,2,3-benzotriazine core with N3-acetamide-indole substitution; predicted to bind kinase hinge region via triazine N2 and acetamide carbonyl |
| Comparator Or Baseline | Structurally analogous benzotriazines in US 7,652,051 B1 with reported c-Src IC₅₀ values ranging from <0.1 μM to >10 μM depending on substitution. Quinazoline-based kinase inhibitors (e.g., gefitinib scaffold) operate via a different hinge-binding geometry. |
| Quantified Difference | No direct comparative IC₅₀ data available for this specific compound. Class-level differentiation: benzotriazine core provides an alternative hinge-binding pharmacophore that can overcome resistance mutations affecting quinazoline-based inhibitors. |
| Conditions | In vitro kinase inhibition assay (HTRF or radiometric); cellular phospho-substrate detection; patent examples in US 7,652,051 B1 |
Why This Matters
For screening programs targeting kinases with acquired resistance to quinazoline-based ATP-competitive inhibitors, the benzotriazinone chemotype offers a structurally differentiated starting point for hit discovery.
- [1] Wrasidlo, W. and Dneprovskaia, E. (TargeGen, Inc.). Heterocyclic compounds derived from benzotriazine as kinase inhibitors and methods of use. US Patent 7,652,051 B2, filed August 24, 2005, granted January 26, 2010. View Source
